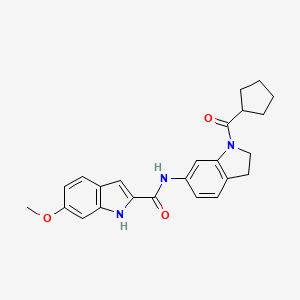

N-(1-(环戊烷甲酰基)吲哚啉-6-基)-6-甲氧基-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide, which is a class of compounds known for their potential pharmacological activities. Indole derivatives have been extensively studied due to their relevance in medicinal chemistry, particularly for their role in inhibiting human LDL peroxidation, which is a key factor in the development of atherosclerosis .

Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives, including the compound , involves systematic modifications of the indole nucleus and the carboxamide moiety to enhance their biological activity. Novel methods for the synthesis of related compounds have been developed, such as the chemoselective N-H or C-2 arylation of indole-2-carboxamides. These methods have led to the creation of various derivatives with potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of indole-2-carboxamide derivatives is crucial for their biological activity. The presence of substituents on the indole nucleus and modifications to the carboxamide group can significantly influence the compound's ability to interact with biological targets. The structure-activity relationships of these compounds have been explored to identify the necessary structural requirements for high inhibition of LDL peroxidation .

Chemical Reactions Analysis

Indole-2-carboxamide derivatives can undergo various chemical reactions, including intramolecular N-H/C-H coupling and dearomative cyclization reactions. These reactions are important for the synthesis of novel indole derivatives with enhanced biological activities. The use of catalysts such as ZnI2 and oxidants like Ag2CO3 can facilitate the formation of indolo[1,2-a]quinoxalin-6-ones, while the presence of TfOH can lead to C-2 arylation through C-H functionalization or a Friedel-Crafts alkylation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxamide derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body .

科学研究应用

肽白三烯的潜在拮抗剂

对取代吲哚-5-甲酰胺和吲哚-6-甲酰胺的研究表明,这些化合物与N-(1-(环戊烷甲酰基)吲哚啉-6-基)-6-甲氧基-1H-吲哚-2-甲酰胺具有相同的结构基序,可作为肽白三烯的有效且选择性拮抗剂。发现此类化合物对豚鼠哮喘模型具有显著活性,提示其在呼吸道疾病治疗中具有潜在应用。该研究深入了解了活性所需的结构要求,修饰可生成对白三烯受体具有亚纳摩尔亲和力和显著口服活性的化合物 (Jacobs 等,1993).

催化偶联反应

Rh(III) 催化的 N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联代表了一种合成多种产物温和高效的方法。这包括选择性的 C-C 和 C-C/C-N 键形成,可应用于合成复杂分子,包括具有潜在治疗应用的分子。动力学同位素效应研究阐明了 C-H 活化和亲电加成的机理,表明了为各种科学应用修饰吲哚衍生物的途径 (郑、张和崔,2014).

吡唑并[3,4-d]嘧啶的合成

N-取代异靛红与 5-氨基-1-苯基-1H-吡唑-4-甲酰胺的反应导致吡唑并[3,4-d]嘧啶的形成,展示了合成取代吡唑并[3,4-d]嘧啶的方法。此过程涉及环缩合和级联反应,产生具有潜在药理特性的中间体和最终化合物 (Kosheleva 等,2016).

EGFR 抑制剂和抗癌剂

一系列 N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物被合成作为靶向表皮生长因子受体 (EGFR) 的新型吲哚支架,用于开发抗癌剂。这些化合物对几种 EGFR 高表达癌细胞系表现出有效的抗癌活性,同时对正常细胞表现出低毒性。这提示了通过设计基于吲哚甲酰胺衍生物的 EGFR 抑制剂在癌症治疗中的应用前景 (张等,2017).

作用机制

Target of Action

Similar compounds have been shown to inhibit human nitric oxide synthase (nos) . NOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.

Mode of Action

Related compounds have been found to selectively inhibit neuronal nos . This inhibition could potentially alter the production of nitric oxide, impacting various biological processes.

Biochemical Pathways

Nitric oxide, the product of nos, is involved in numerous biochemical pathways, including vasodilation, immune response, and neurotransmission . Therefore, the inhibition of NOS could potentially affect these pathways.

Pharmacokinetics

Related compounds have been shown to be either inactive or very weak inhibitors of human cytochrome p450 enzymes , which play a key role in drug metabolism and could impact the compound’s bioavailability.

Result of Action

The inhibition of nos by related compounds has been shown to reverse thermal hyperalgesia in vivo in the chung model of neuropathic pain . This suggests that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide could potentially have analgesic effects.

属性

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-30-19-9-7-17-12-21(26-20(17)14-19)23(28)25-18-8-6-15-10-11-27(22(15)13-18)24(29)16-4-2-3-5-16/h6-9,12-14,16,26H,2-5,10-11H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTIZSUTPNGHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5CCCC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

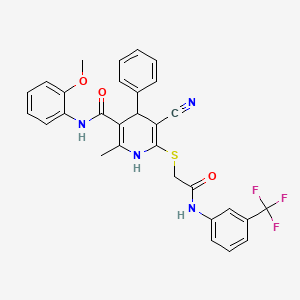

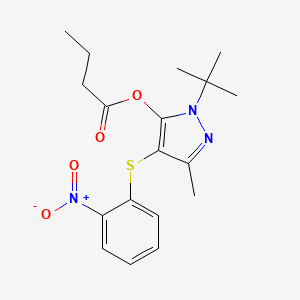

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

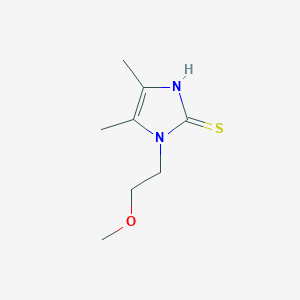

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

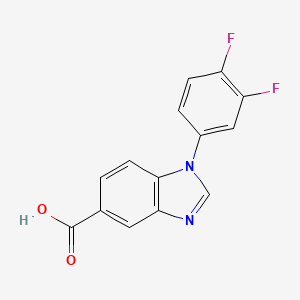

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

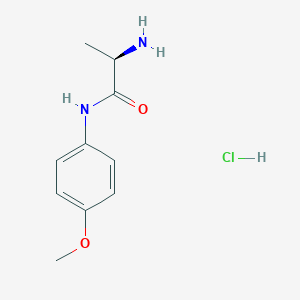

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)